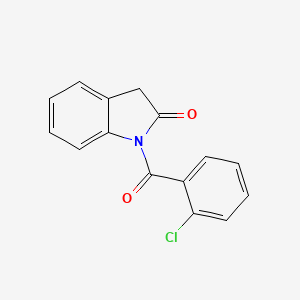

1-(2-Chlorobenzoyl)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNO2 |

|---|---|

Molecular Weight |

271.70 g/mol |

IUPAC Name |

1-(2-chlorobenzoyl)-3H-indol-2-one |

InChI |

InChI=1S/C15H10ClNO2/c16-12-7-3-2-6-11(12)15(19)17-13-8-4-1-5-10(13)9-14(17)18/h1-8H,9H2 |

InChI Key |

MXCQFBHMTARUER-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Comprehensive Spectroscopic and Crystallographic Characterization of 1 2 Chlorobenzoyl Indolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. For 1-(2-Chlorobenzoyl)indolin-2-one, ¹H and ¹³C NMR would provide definitive proof of its structure by identifying the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Pattern Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the indolinone core and the 2-chlorobenzoyl group.

Indolinone Protons: The four aromatic protons of the indolinone ring system would typically appear in the aromatic region (approximately δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position and coupling with adjacent protons. The proton at position 7 is often shifted downfield due to the anisotropic effect of the nearby amide carbonyl group.

Methylene (B1212753) Protons: The two protons of the methylene group (C3) in the indolinone ring would appear as a singlet, typically in the range of δ 3.5-4.5 ppm.

2-Chlorobenzoyl Protons: The four protons on the 2-chlorobenzoyl ring would also resonate in the aromatic region. Their complex splitting patterns (multiplets) would arise from coupling to each other.

Expected ¹H NMR Data (Hypothetical)

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Indolinone Aromatic-H | 7.0 - 8.0 | m |

| 2-Chlorobenzoyl Aromatic-H | 7.2 - 7.8 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Quaternary Carbon Identification

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons which lack attached protons.

Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected at the downfield end of the spectrum (δ 165-180 ppm). The amide carbonyl (C2 of indolinone) and the ketone carbonyl of the benzoyl group would have slightly different chemical shifts.

Aromatic Carbons: The aromatic carbons from both the indolinone and chlorobenzoyl rings would appear in the typical range of δ 110-150 ppm. The carbon attached to the chlorine atom would have its chemical shift influenced by the halogen.

Methylene Carbon: The methylene carbon (C3) of the indolinone ring would show a signal in the aliphatic region, expected around δ 35-45 ppm.

Quaternary Carbons: The quaternary carbons, including the two carbonyls and the aromatic carbons at the ring junctions and the point of substitution (C-Cl), would be identifiable, often with lower intensity peaks or through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Expected ¹³C NMR Data (Hypothetical)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 170 - 180 |

| C=O (Ketone) | 165 - 175 |

| Aromatic C | 110 - 150 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. It provides a map linking the ¹H and ¹³C signals for each C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, even if they are not directly bonded. This would help to confirm the three-dimensional structure and the relative orientation of the two ring systems. For example, a NOE between a proton on the benzoyl ring and a proton on the indolinone ring would provide evidence for their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic Carbonyl Stretching Frequencies of Amide and Ketone Groups

The most prominent features in the IR spectrum of this compound would be the strong absorption bands from the two carbonyl groups.

Amide C=O Stretch: The cyclic amide (lactam) carbonyl group of the indolin-2-one ring is expected to show a strong absorption band typically in the range of 1700-1730 cm⁻¹.

Ketone C=O Stretch: The ketone carbonyl of the 2-chlorobenzoyl group, being part of an aroyl system, would also exhibit a strong stretching vibration. Its position would be influenced by conjugation and the electronic effect of the chlorine atom, generally appearing in the region of 1670-1690 cm⁻¹. The presence of two distinct, strong peaks in this region would be a key indicator of the compound's structure.

Aromatic C-H and C=C Vibrations

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the two aromatic rings would appear as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The C=C bond stretching vibrations within the aromatic rings typically give rise to several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Data (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amide C=O Stretch | 1700 - 1730 | Strong |

| Ketone C=O Stretch | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H Stretch | >3000 | Weak |

| C-N Stretch | 1300 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

No experimental mass spectrometry data, including high-resolution data or detailed fragmentation analysis, for this compound was found.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific HRMS data providing the exact mass of this compound are not available in the searched literature.

Isotopic Pattern Analysis for Chlorine Atom Confirmation

While the presence of a chlorine atom would be expected to produce a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M+) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, no experimental mass spectrum for this compound was found to confirm and analyze this pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

No UV-Vis absorption spectra for this compound were found in the reviewed sources. Therefore, a characterization of its specific chromophores and electronic transitions cannot be provided.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Packing

The crystallographic structure of this compound has not been reported in the searched scientific literature.

Geometric Parameters: Bond Lengths, Bond Angles, and Torsion Angles

Without a solved crystal structure, no data on bond lengths, bond angles, or torsion angles for this compound can be provided.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Details on the crystal packing and specific intermolecular interactions for this compound are unavailable due to the lack of single-crystal X-ray diffraction data.

Advanced Computational Chemistry and Cheminformatics for 1 2 Chlorobenzoyl Indolin 2 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT has emerged as a powerful tool for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost.

Ground State Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis involves the optimization of the ground state geometry of 1-(2-Chlorobenzoyl)indolin-2-one. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Studies on closely related indolinone derivatives, such as (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one, have utilized the B3LYP functional with a 6-311G(d,p) basis set to achieve reliable optimized geometries. nih.gov

A key feature of this compound is the presence of rotatable bonds, particularly the amide bond connecting the 2-chlorobenzoyl group to the indolinone nitrogen and the bond between the carbonyl group and the phenyl ring. This allows for the existence of multiple conformers. The conformational landscape can be explored by systematically rotating these bonds and calculating the energy of each resulting conformation. For similar structures, it has been observed that the planarity of the molecule is a significant factor in its stability, with the most stable conformers often exhibiting a high degree of planarity to maximize conjugation. nih.gov However, steric hindrance between the 2-chlorobenzoyl group and the indolinone core can lead to non-planar arrangements being energetically favorable.

Table 1: Selected Optimized Geometrical Parameters for a Related Indolinone Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O (indolinone) | ~1.22 |

| C=O (benzoyl) | ~1.23 |

| C-N (amide) | ~1.38 |

| C-Cl | ~1.75 |

| Dihedral Angle (indolinone plane vs. benzoyl plane) | Varies significantly with conformation |

Note: The data presented is based on computational studies of structurally similar compounds and serves as an illustrative example.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.govlibretexts.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govmuni.cz

For molecules similar to this compound, the HOMO is typically delocalized over the electron-rich indolinone ring system. nih.gov The LUMO, on the other hand, is often centered on the electron-withdrawing 2-chlorobenzoyl moiety. nih.gov This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Indolinone Derivative

| Parameter | Energy (eV) |

| EHOMO | ~ -6.5 |

| ELUMO | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Note: These values are illustrative and based on DFT calculations of analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nist.govresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atoms of both the indolinone and benzoyl groups, making them likely sites for interaction with electrophiles or hydrogen bond donors. The area around the chlorine atom would also exhibit some negative potential. Conversely, the hydrogen atoms of the aromatic rings and the N-H group (if present in a tautomeric form) would be characterized by positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu NBO analysis can quantify intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

For this compound, significant ICT interactions are expected. These would likely involve the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the carbonyl groups and the aromatic rings. The hybridization of the atoms, also determined through NBO analysis, provides insight into the geometry and bonding of the molecule. For instance, the nitrogen atom in the indolinone ring is expected to have a hybridization close to sp2, contributing to the planarity of the ring system.

Table 3: Illustrative NBO Analysis Data for Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of C=O | π(C=C) of phenyl ring | Significant |

| LP(N) of indolinone | π(C=O) of benzoyl | Significant |

Note: This table presents hypothetical significant interactions based on the structure of the molecule.

Vibrational Frequency Calculations and Theoretical Spectroscopic Predictions

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. nih.govtheaic.orgmdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, typically show good agreement with experimental data.

For this compound, characteristic vibrational modes would include the C=O stretching frequencies of the indolinone and benzoyl groups, which are expected to appear in the range of 1650-1750 cm-1. nih.gov The C-N stretching of the amide linkage and the C-Cl stretching vibration would also be prominent features in the calculated spectrum. Aromatic C-H stretching and bending vibrations would also be present. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. nih.govrsc.orgnih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands.

The simulated UV-Vis spectrum of this compound is expected to show absorptions in the UV region. The primary electronic transitions would likely be of the π → π* and n → π* nature. rsc.org The π → π* transitions would involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, typically within the aromatic and carbonyl systems. The n → π* transitions would involve the excitation of an electron from a non-bonding orbital (lone pair) of an oxygen or nitrogen atom to an antibonding π* orbital. These transitions are often responsible for the lower energy (longer wavelength) absorption bands. rsc.org The calculated spectrum can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic transitions involved. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For indolin-2-one derivatives, QSAR studies are instrumental in predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For indolin-2-one derivatives, a wide array of descriptors can be calculated, typically categorized as 1D, 2D, and 3D.

1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings), topological indices (e.g., Wiener index, Randić index), and connectivity indices.

3D Descriptors: These require a 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Once calculated, this large set of descriptors often contains redundant or irrelevant information. nih.gov Therefore, feature selection becomes a critical step to identify the most pertinent descriptors that correlate with the biological activity. Methods like Principal Component Analysis (PCA) are employed to reduce the dimensionality of the data, while regression-based techniques help in selecting a subset of descriptors that build a robust model. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Category | Examples | Relevance |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic filtering and drug-likeness assessment. |

| Topological | Balaban J index, Kier & Hall connectivity indices | Describes molecular branching and complexity. |

| Geometric | Solvent Accessible Surface Area (SASA), Molecular Volume | Relates to the molecule's size and potential for interaction. |

| Quantum Chemical | HOMO/LUMO Energies, Mulliken charges | Describes electronic properties and reactivity. |

| CoMFA/CoMSIA Fields | Steric and Electrostatic Fields | 3D fields that map spatial regions where changes in steric bulk or electrostatic properties affect activity. nih.gov |

With a refined set of descriptors, a mathematical model is developed to link them to the observed biological activity (e.g., IC₅₀ values). Various statistical and machine learning methods are utilized for this purpose. nih.gov

Linear Methods: Multiple Linear Regression (MLR) is a common starting point, providing easily interpretable equations. nih.gov Projection to Latent Structures (PLS) is another method adept at handling datasets with many, potentially correlated, descriptors. nih.gov

Non-Linear Methods: More complex relationships can be captured using methods like k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is achieved through several strategies:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built on a subset of the data and tested on the remaining data. The cross-validated correlation coefficient (q²) is a key metric. nih.gov

External Validation: The model's true predictive ability is assessed using an external test set—compounds that were not used in the model development phase. The predictive correlation coefficient (R²_pred) is calculated for this set. A high q² and R²_pred indicate a reliable and predictive QSAR model. mdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.gov For this compound and its derivatives, docking studies are crucial for elucidating their mechanism of action at the atomic level and for structure-based drug design. nih.govnih.gov

The molecular docking process involves several key steps. First, high-resolution 3D structures of the target protein are obtained, typically from crystallographic data in the Protein Data Bank (PDB). The ligand, such as this compound, is built and its energy is minimized to obtain a stable 3D conformation.

Specialized software is then used to perform the docking calculations. These programs systematically search for the optimal binding pose of the ligand within the receptor's binding pocket.

Commonly Used Docking Software:

AutoDock Vina: Widely used for its accuracy and speed. mdpi.com

Glide (Schrödinger): Known for its rigorous scoring and sampling protocols. mdpi.com

MOE (Molecular Operating Environment): An integrated platform that includes docking functionalities. researchgate.netnih.gov

A scoring function is used to rank the different poses, estimating the binding affinity (e.g., in kcal/mol). Lower binding energy scores generally indicate a more favorable and stable interaction. mdpi.com

The output of a docking simulation is a set of predicted binding poses. Detailed analysis of the top-ranked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's biological activity.

Key interactions for indolin-2-one derivatives include:

Hydrogen Bonds: The oxindole (B195798) core is a common hydrogen bond acceptor and donor, often interacting with key amino acid residues in the active site. mdpi.com

Hydrophobic Interactions: The benzoyl and indolinone rings can form favorable hydrophobic and van der Waals contacts with nonpolar residues.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

For instance, docking studies of indolin-2-one analogs into kinase domains often show that the indolinone scaffold acts as a hinge-binder, forming critical hydrogen bonds with the protein's backbone, a feature essential for inhibitory activity. nih.gov Similarly, studies on p21-activated kinase 4 (PAK4) have elucidated the binding mode of potent indolin-2-one inhibitors, guiding further structural modifications. nih.gov

Table 2: Example of Docking Results for Indolin-2-one Derivatives Against Various Targets

| Compound Class | Protein Target | Docking Software | Key Interacting Residues (Example) | Reference |

| Indolin-2-one derivatives | p21-activated kinase 4 (PAK4) | MOE | (Not specified in abstract) | nih.gov |

| C3-aryl substituted indolinones | VEGFR-2, CDK-2 | (Not specified) | (Not specified in abstract) | nih.gov |

| 6-Chloro-3-oxindole derivatives | Urease | MOE | (Not specified in abstract) | researchgate.net |

| Thiazolo-indolin-2-one derivatives | Dihydrofolate reductase (DHFR) | (Not specified) | (Not specified in abstract) | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time, providing insights into the conformational stability of the complex, the role of solvent, and the flexibility of both the ligand and the protein. mdpi.compensoft.net

MD simulations begin with the best-docked pose of the ligand-protein complex. The system is placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a set period, typically in the nanosecond to microsecond range. mdpi.com

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): Measures the stability of the complex. A stable RMSD indicates that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. mdpi.com

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to provide a more accurate estimate of the binding affinity than docking scores alone. pensoft.net

Interaction Persistence: MD simulations show which specific hydrogen bonds or hydrophobic contacts observed in docking are stable over time.

For this compound, MD simulations can validate the stability of its docked pose within a target protein, confirm the persistence of key intermolecular contacts, and reveal any induced conformational changes in the protein, providing a more complete and accurate picture of the binding event. mdpi.com

Cheminformatics and Data Mining in the Context of Indolin-2-one Libraries

Cheminformatics and data mining have emerged as indispensable tools in modern drug discovery, enabling the efficient analysis of vast chemical libraries and the rational design of novel therapeutic agents. In the realm of indolin-2-one chemistry, these computational approaches have been instrumental in exploring the chemical space, identifying structure-activity relationships (SAR), and prioritizing compounds for synthesis and biological evaluation. The indolin-2-one scaffold, a privileged structure in medicinal chemistry, has been the subject of numerous computational studies aimed at developing potent and selective inhibitors for a variety of protein targets.

The application of cheminformatics to indolin-2-one libraries typically begins with the assembly of virtual compound collections. These libraries can be generated through combinatorial enumeration of substituents at various positions of the indolin-2-one core or by mining public and proprietary databases for existing analogues. Once a library is established, a range of computational techniques can be employed to navigate its chemical space and identify promising candidates.

A key aspect of cheminformatics in this context is the use of molecular descriptors to quantify the physicochemical and structural properties of the indolin-2-one derivatives. These descriptors, which can range from simple constitutional indices to complex 3D representations, form the basis for quantitative structure-activity relationship (QSAR) models. nih.govnih.gov QSAR studies attempt to correlate these descriptors with the biological activity of the compounds, thereby enabling the prediction of potency for untested molecules and guiding the design of more active analogues.

Data mining techniques are frequently employed to analyze the output of high-throughput screening (HTS) campaigns involving indolin-2-one libraries. By clustering compounds based on structural similarity and activity profiles, researchers can identify active chemotypes and SAR trends. This information is crucial for optimizing lead compounds and for designing focused libraries with a higher probability of success.

Furthermore, pharmacophore modeling and molecular docking are powerful computational tools used to understand the binding of indolin-2-one derivatives to their biological targets. nih.govmdpi.com Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity, while molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.govmdpi.com These methods have been successfully applied to design indolin-2-one-based inhibitors for a range of protein kinases, including Aurora B, cyclin-dependent kinase 8 (CDK8), and p21-activated kinase 4 (PAK4). nih.govnih.govnih.govtmu.edu.tw

The integration of cheminformatics and data mining into the drug discovery pipeline for indolin-2-one derivatives has significantly accelerated the identification of novel drug candidates. These computational approaches provide a rational framework for navigating the vast chemical space of this important scaffold, ultimately leading to the development of more effective and selective therapeutic agents.

Interactive Data Table: Computational Studies on Indolin-2-one Derivatives

| Indolin-2-one Derivative Type | Computational Method | Protein Target | Key Findings | Reference |

| Substituted indolin-2-ones | Pharmacophore Hybridization, Molecular Docking, ADME Prediction | p21-activated kinase 4 (PAK4) | Identification of potent inhibitors with low nanomolar IC50 values and good predicted ADME profiles. | nih.gov |

| Indolin-2-one derivatives | Structure-Based Design, Molecular Hybridization | Aurora B Kinase | Development of selective inhibitors with activity against breast cancer cell lines. | nih.gov |

| Indolin-2-one derivatives | Fragment-Based Drug Design | Cyclin-Dependent Protein Kinase 8 (CDK8) | Optimization of a hit compound leading to a 13-fold increase in potency. | nih.govtmu.edu.tw |

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Quantitative Structure-Activity Relationship (QSAR) | Not specified (Antiarrhythmic activity) | Development of a QSAR model explaining up to 91% of the variance in antiarrhythmic activity. | nih.gov |

| 3-(benzylidine)indolin-2-one derivatives | In vitro binding assays, structural analysis | alpha-Synuclein (α-syn) fibrils | Identification of structural features that increase binding affinity and selectivity for α-syn fibrils. | nih.gov |

Reactivity, Derivatization, and Transformation Pathways of 1 2 Chlorobenzoyl Indolin 2 One

Chemical Transformations at the Indolin-2-one Core

The indolin-2-one scaffold, also known as an oxindole (B195798), is a versatile platform for chemical modification. Key reactions occur at the C3 position and within the lactam ring system.

The C3 position of the indolin-2-one ring is particularly reactive due to the adjacent electron-withdrawing carbonyl group, which acidifies the C3 protons. This facilitates reactions such as the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of 1-(2-chlorobenzoyl)indolin-2-one, the carbonyl group at the C2 position activates the adjacent C3 methylene (B1212753) group, making it susceptible to condensation with various aldehydes and ketones in the presence of a basic catalyst. sigmaaldrich.com This reaction is a powerful tool for forming a new carbon-carbon double bond at the C3 position. For instance, the reaction of indolin-2-one with ferrocene-1,1'-dicarbaldehyde results in a Knoevenagel condensation product. nih.gov

The general mechanism involves the deprotonation of the active methylene compound by a weak base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting intermediate then undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

Table 1: Examples of Knoevenagel Condensation Reactions with Indolin-2-one Derivatives

| Aldehyde/Ketone Reactant | Catalyst | Product | Reference |

| 2-Methoxybenzaldehyde | Piperidine | (Z)-3-(2-methoxybenzylidene)-indolin-2-one | wikipedia.org |

| Ferrocene-1,1'-dicarbaldehyde | Not specified | 3,3'-[(E,E)-ferrocene-1,1'-diyldimethylidyne]diindolin-2-one | nih.gov |

| Various aromatic aldehydes | Ethylenediammonium diacetate (EDDA) in ionic liquid | Corresponding 3-substituted indolin-2-ones | organic-chemistry.org |

Beyond condensation reactions, the C3 position can also undergo various substitution reactions . The acidic nature of the C3 protons allows for deprotonation by a suitable base, generating a nucleophilic enolate that can react with a variety of electrophiles. This enables the introduction of a wide range of functional groups at this position.

The lactam ring of the indolin-2-one core is a key functional group that can be modified through several pathways. The amide bond within the β-lactam ring is susceptible to cleavage, particularly under hydrolytic conditions, which would lead to the opening of the five-membered ring. nih.gov The stability and reactivity of the β-lactam ring are central to the biological activity of many related compounds, such as penicillin. nih.gov

Modifications can be strategically designed to alter the properties of the molecule. For instance, increasing the strain of the β-lactam ring can enhance its reactivity towards nucleophilic attack. nih.gov While specific examples for this compound are not detailed in the provided search results, the general principles of lactam chemistry suggest that hydrolysis or reduction of the lactam carbonyl are plausible transformations.

Reactions Involving the 2-Chlorobenzoyl Moiety

The 2-chlorobenzoyl group attached to the nitrogen atom of the indolin-2-one ring presents its own set of reactive sites, primarily on the chlorophenyl ring and at the acyl group.

The chlorophenyl ring can undergo electrophilic aromatic substitution (EAS) , a fundamental reaction class for aromatic compounds. uci.edumasterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. uci.edu The chlorine atom and the benzoyl group are both substituents on the phenyl ring and will influence the position of further substitution.

The chlorine atom is an ortho, para-director, but it is also a deactivating group due to its inductive electron-withdrawing effect. uci.edu The benzoyl group is a meta-director and is also deactivating. pressbooks.pub The interplay of these two groups will direct incoming electrophiles to specific positions on the chlorophenyl ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org

The chlorine atom on the benzoyl ring can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAAr) reaction. nih.gov This reaction is generally facilitated when the aromatic ring is substituted with electron-withdrawing groups, which is the case here with the carbonyl group of the benzoyl moiety. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the chloride ion. unm.edu A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be used to displace the chlorine atom, allowing for the introduction of diverse functionalities.

The acyl group itself can be the site of various chemical transformations. For example, the carbonyl group can be reduced to a methylene group (CH₂) using strong reducing agents, effectively converting the benzoyl group into a benzyl (B1604629) group. Alternatively, the entire 2-chlorobenzoyl group could potentially be cleaved from the indolin-2-one nitrogen under certain hydrolytic or reductive conditions, although this would be a more drastic transformation. Lewis acid-mediated transformations can also lead to cyclization reactions involving the acyl group. nih.gov

Selective Functionalization and Synthesis of Derivatives

The chemical structure of this compound presents several reactive sites amenable to selective functionalization, enabling the synthesis of a diverse array of derivatives. The core indolin-2-one scaffold, the N-acyl group, and the aromatic rings all offer opportunities for chemical modification.

The indolin-2-one nucleus is a key pharmacophore, and its functionalization can lead to compounds with varied biological activities. researchgate.netnortheastern.edu Iron-catalyzed oxidative C(sp3)–H functionalization of indolin-2-ones has been demonstrated as a versatile method for creating new derivatives. researchgate.netnortheastern.edu This approach allows for the introduction of various substituents at the C3 position of the indolin-2-one ring. By carefully selecting the reaction conditions, such as the solvent and catalyst loading, it is possible to achieve a high degree of chemoselectivity, leading to the synthesis of valuable indole (B1671886) derivatives like isatins and isoindigos. northeastern.edu

Another key strategy for derivatization involves the modification of the N-acyl group. For instance, the synthesis of various N-substituted indole derivatives has been achieved through the N-benzoylation of indole-3-carbaldehyde, followed by reactions with substituted phenylhydrazines. japsonline.com While this example does not start with this compound, the principle of modifying the N-acyl moiety is applicable.

Furthermore, the synthesis of 2-indolinone derivatives can be achieved through a multi-step process. This can involve an initial chloroacetylation of an indole derivative, followed by treatment with an orthoester and subsequent base-catalyzed cleavage. google.com This highlights the potential for complex, multi-step synthetic pathways to generate novel derivatives.

The following table summarizes various synthetic strategies that can be applied to functionalize this compound, based on methodologies reported for related indolin-2-one structures.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| C(sp3)-H Functionalization | FeCl2 (catalyst), air (oxidant), alcohol (solvent) | 3-substituted derivatives (e.g., isatins, isoindigos) | researchgate.netnortheastern.edu |

| N-Acyl Modification | Substituted phenylhydrazines | N-acyl modified derivatives | japsonline.com |

| Multi-step Synthesis | 1. Chloroacetylation 2. Orthoester treatment 3. Base-catalyzed cleavage | Complex 2-indolinone derivatives | google.com |

Stability and Degradation Studies of this compound Under Various Conditions

The stability of a chemical compound is a critical parameter, influencing its shelf-life, formulation, and in vivo behavior. Studies on the stability and degradation of this compound under various conditions, such as pH, temperature, and light, are essential to understand its chemical robustness.

A study on the structurally related compound, 1-(2,6-dichlorophenyl)indolin-2-one, provides valuable insights into the potential stability of this compound. mdpi.com In this study, the compound was found to be stable under various pH conditions, and its hydrolysis profile did not indicate conversion to diclofenac. mdpi.com The steric hindrance provided by the chlorine atom on the benzoyl ring was suggested to be a contributing factor to this stability, protecting the carbonyl group from nucleophilic attack. mdpi.com Given the structural similarity, it is plausible that this compound exhibits comparable stability due to the presence of the 2-chloro substituent.

Forced degradation studies are a common approach to evaluate the stability of pharmaceutical compounds under stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines. researchgate.net These studies typically involve subjecting the compound to acidic, basic, and neutral hydrolysis, as well as oxidative, photolytic, and thermal stress. researchgate.net While specific forced degradation data for this compound is not available in the provided search results, the general methodologies are well-established.

The following table outlines the typical conditions used in forced degradation studies, which could be applied to assess the stability of this compound.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Reference |

| Acidic Hydrolysis | HCl or H2SO4 solution, elevated temperature | Hydrolysis of the amide bond | researchgate.net |

| Basic Hydrolysis | NaOH or KOH solution, elevated temperature | Hydrolysis of the amide bond | researchgate.net |

| Neutral Hydrolysis | Water or buffer at neutral pH, elevated temperature | Hydrolysis of the amide bond | researchgate.net |

| Oxidation | H2O2 solution | Oxidation of the indole ring or other susceptible functional groups | researchgate.net |

| Photolysis | Exposure to UV or visible light | Photodegradation, potentially involving radical reactions | researchgate.net |

| Thermal Stress | Elevated temperature (dry heat) | Thermal decomposition | researchgate.net |

The degradation products formed under these stress conditions would need to be isolated and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the degradation pathways. researchgate.net

Mechanistic Investigations and Advanced Reaction Development for 1 2 Chlorobenzoyl Indolin 2 One Chemistry

Elucidation of Reaction Mechanisms for Key Transformations

The key transformations involving the 1-(2-chlorobenzoyl)indolin-2-one scaffold are functionalization at the C3 position and hydrolysis of the lactam amide bond.

C3 Functionalization: The C3 position of the N-acylated indolin-2-one is acidic and prone to deprotonation, forming an enolate intermediate. This enolate is a key nucleophilic species in a variety of bond-forming reactions. The general mechanism proceeds as follows:

Enolate Formation: In the presence of a base, the proton at the C3 position is abstracted to form a resonance-stabilized enolate. The N-(2-chlorobenzoyl) group enhances the acidity of this proton, facilitating enolate formation.

Nucleophilic Attack: The C3-centered enolate acts as a nucleophile, attacking a suitable electrophile (e.g., an alkyl halide or a Michael acceptor). This step is central to creating 3,3-disubstituted oxindole (B195798) derivatives. d-nb.info

Protonation/Neutralization: The resulting intermediate is protonated or neutralized to yield the final C3-functionalized product.

A plausible mechanism for the C3 functionalization of an N-protected indolin-2-one is the rhodium(II)-catalyzed insertion of an aza-vinyl carbene, which proceeds through the formation of a rhodium-aza vinyl carbene intermediate that is then attacked by the nucleophilic oxindole. researchgate.net

Lactam Hydrolysis: The amide bond within the indolin-2-one ring can undergo hydrolysis under acidic or basic conditions. The mechanism is characteristic of amide hydrolysis:

Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino group (which is protonated and becomes a good leaving group) opens the ring to form a 2-(2-aminophenyl)acetic acid derivative, which would still bear the 2-chlorobenzoyl group on the nitrogen.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the lactam carbonyl carbon, forming a tetrahedral intermediate. nih.govrsc.org This intermediate can then collapse, cleaving the amide bond. Protonation of the resulting amino group in a subsequent workup step yields the ring-opened product. Studies on similar lactams show this hydrolysis can be the primary mode of degradation. nih.gov For a related compound, 1-(2,6-dichlorophenyl)indolin-2-one, the hydrolysis profile was studied and found not to regenerate the parent drug, indicating the stability of the N-aryl bond under the tested conditions. mdpi.com

Role of Catalysis in Synthesis and Derivatization (e.g., Phase-Transfer Catalysis, Metal Catalysis)

Catalysis is instrumental in achieving efficient and selective synthesis and derivatization of the this compound scaffold, particularly for creating chiral centers at the C3 position.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving a water-soluble inorganic base and an organic-soluble substrate like an N-acylindolin-2-one. crdeepjournal.org In a typical C3-alkylation, a quaternary ammonium (B1175870) salt (the phase-transfer catalyst) transports hydroxide or carbonate anions from the aqueous phase to the organic phase. acsgcipr.org This transferred anion is highly reactive and deprotonates the indolin-2-one at C3, generating the enolate in the organic phase where it can react with an electrophile. mdpi.com Bifunctional phase-transfer catalysts, which contain both a quaternary ammonium salt moiety and a hydrogen-bond donor group (like a urea (B33335) or thiourea), can further enhance reactivity and selectivity by simultaneously binding the enolate and activating the electrophile. d-nb.infonih.gov

Metal Catalysis: Transition metal catalysis offers a broad scope for the derivatization of indolin-2-ones.

Palladium Catalysis: Palladium complexes are widely used for C-H functionalization and cross-coupling reactions. For instance, Pd-catalyzed allylic alkylation of 3-substituted oxindoles allows for the introduction of an allyl group at the C3 position. acs.org

Molybdenum Catalysis: Chiral molybdenum catalysts have been successfully employed in highly regio-, diastereo-, and enantioselective allylic alkylation reactions of oxindoles to create adjacent quaternary-tertiary stereocenters. nih.gov

Cobalt Catalysis: Chiral cobalt(II) complexes have been used to catalyze asymmetric Michael-alkylation reactions of 3-chloro-oxindoles, enabling a controlled switch in stereoselectivity. rsc.org

Copper Catalysis: Copper catalysts can be used in cascade reactions to construct complex heterocyclic systems from indole (B1671886) precursors. nih.gov

The table below summarizes representative catalytic systems used for the functionalization of the indolin-2-one core.

| Catalyst Type | Metal/Core Structure | Reaction Type | Role of Catalyst | Representative Substrate |

| Phase-Transfer | Quaternary Ammonium Salt | C3-Alkylation | Transports base to organic phase, forms ion pair with enolate | N-Protected 3-Ester-2-Oxindole |

| Metal | Molybdenum Complex | Asymmetric Allylic Alkylation | Forms chiral metal-enolate, controls stereochemistry | N-Protected 3-Aryl-2-Oxindole |

| Metal | Palladium(II) Acetate | C-H Arylation | Facilitates C-H activation and cross-coupling | Quinoline N-oxide |

| Metal | Cobalt(II) Acetylacetonate | Michael-Alkylation | Forms chiral Lewis acid complex, controls enantioselectivity | 3-Chloro-oxindole |

Kinetic and Thermodynamic Profiling of Reactions

Kinetic and thermodynamic studies are crucial for understanding reaction feasibility, optimizing conditions, and elucidating mechanisms. While specific profiling data for this compound is not extensively documented in public literature, principles can be drawn from studies on related structures.

Thermodynamic Profiling: The thermodynamics of reactions involving the indoline (B122111) core have been investigated. For example, calorimetric measurements have been used to determine the ideal-gas thermodynamic properties and Gibbs energies of formation for indoline and its derivatives in the context of hydrodenitrogenation reactions. researchgate.netosti.gov These studies show that thermodynamics can ascertain the relative stabilities of intermediates and determine if a reaction is possible under given conditions. osti.gov The hydrogenation of indole to indoline is a key reaction, and its thermodynamics are well-characterized, providing foundational data for the indolin-2-one scaffold. acs.orgacs.org

Kinetic Profiling: Kinetic analysis helps in determining reaction rates, rate-determining steps, and the influence of catalysts.

Kinetic Resolution: Non-enzymatic catalytic N-acylation has been used for the kinetic resolution of racemic 2-substituted indolines. nih.gov Such studies determine selectivity factors by monitoring the reaction progress and enantiomeric excess over time.

Hydrolysis Kinetics: The hydrolysis of related heterocyclic compounds, such as iminohydantoins, has been monitored using UV and NMR spectroscopy to determine reaction rates under different acid concentrations. rsc.org These studies can reveal the order of the reaction with respect to reactants and catalysts, and whether the formation or breakdown of a tetrahedral intermediate is the rate-determining step. nih.govrsc.org

Techniques like Isothermal Titration Calorimetry (ITC) are particularly powerful as they can simultaneously provide thermodynamic data (reaction enthalpy) and kinetic parameters from a single experiment.

Stereoselective and Regioselective Synthesis Strategies

Controlling selectivity is paramount when synthesizing complex molecules from the this compound template.

Regioselectivity: The primary sites of reactivity are the C3-position and the N-position of the indolin-2-one ring. The presence of the 2-chlorobenzoyl group on the nitrogen atom already fulfills the N-acylation. This group activates the C3-position for deprotonation and subsequent functionalization, thus directing electrophilic attack to this site. In reactions with substrates that have multiple reactive sites, such as in certain annulations, controlling regioselectivity can be achieved by tuning the catalyst and reaction conditions. acs.org For example, in C-H functionalization of quinolines, the regioselectivity is governed by the electronic character of the C-H bonds and steric effects. nih.gov

Stereoselectivity: Creating a chiral center at the C3 position is a common goal. This is typically achieved through asymmetric catalysis.

Enantioselective Alkylation: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are used to perform enantioselective alkylations. The chiral catalyst forms a tight ion pair with the enolate, shielding one face and directing the incoming electrophile to the other, resulting in high enantiomeric excess (ee). d-nb.info For example, base-free phase-transfer-catalyzed alkylation of N-protected oxindoles has achieved up to 90% ee. d-nb.info

Diastereoselective Reactions: When the reaction creates a second stereocenter, controlling the diastereoselectivity is crucial. Molybdenum-catalyzed asymmetric allylic alkylation of 3-monosubstituted oxindoles can control up to three stereocenters simultaneously (one on the nucleophile, two on the electrophile) with high regio-, diastereo-, and enantioselectivity. nih.gov The choice of the N-protecting group is often critical for achieving high diastereoselectivity. nih.gov

The table below shows examples of stereoselective reactions on the oxindole scaffold.

| Reaction Type | Catalyst System | Stereochemical Outcome | Achieved Selectivity (ee/dr) | Ref. |

| Asymmetric Alkylation | Chiral Quaternary Ammonium Salt (PTC) | Enantioselective | up to 90% ee | d-nb.info |

| Asymmetric Allylic Alkylation | Chiral Molybdenum Complex | Diastereo- and Enantioselective | >95:5 dr, >99% ee | nih.gov |

| Michael-Alkylation | Chiral Cobalt(II) Complex | Enantioselective | up to -98% ee | rsc.org |

Application of In Situ Monitoring Techniques for Reaction Optimization

Real-time monitoring of chemical reactions provides invaluable data for optimization and mechanistic understanding. Spectroscopic techniques are commonly employed for this purpose.

NMR Spectroscopy: In situ NMR is a powerful tool for monitoring reaction kinetics, identifying transient intermediates, and quantifying species in a reaction mixture without the need for sampling and workup. researchgate.net For reactions involving the this compound scaffold, one could monitor the disappearance of the C3-proton signal and the appearance of new signals corresponding to the C3-substituted product. This allows for rapid optimization of parameters like temperature, catalyst loading, and reaction time. researchgate.net Specialized setups, such as those incorporating LED lights, even allow for the in situ monitoring of photochemical reactions inside the NMR magnet. youtube.com

Other Spectroscopic Techniques:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of starting material carbonyl stretches and the appearance of new functional group vibrations in real-time.

UV-Vis Spectroscopy: This technique is useful for monitoring reactions that involve a change in chromophore, such as the formation of conjugated systems. The hydrolysis of related iminohydantoins has been successfully monitored by UV spectroscopy. rsc.org

By applying these in situ techniques, chemists can gain a deeper understanding of the reaction profile, identify potential side reactions, and efficiently determine the optimal conditions for the synthesis of desired this compound derivatives.

Future Perspectives and Emerging Research Directions for 1 2 Chlorobenzoyl Indolin 2 One in Chemical Sciences

Novel Synthetic Methodologies and Process Intensification

The synthesis of 1-(2-Chlorobenzoyl)indolin-2-one and its analogs is traditionally achieved through batch processes. However, the future of its production lies in the adoption of novel synthetic methodologies and process intensification to enhance efficiency, safety, and sustainability. pharmafeatures.comcetjournal.it

Continuous Flow Synthesis: A significant shift from batch to continuous flow processing is anticipated. pharmasalmanac.com Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved product quality, and enhanced safety, particularly for exothermic reactions. cetjournal.itpharmasalmanac.com This technology minimizes the handling of hazardous reagents and allows for easier scalability. pharmafeatures.compharmasalmanac.com

Enabling Technologies: The integration of enabling technologies with flow chemistry presents further opportunities. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields for the synthesis of indole (B1671886) derivatives. nih.govrasayanjournal.co.inresearchgate.netnsf.govtandfonline.com Ultrasound and photoredox catalysis are other energy sources that can be incorporated into flow systems to access novel reaction pathways and improve process efficiency. pharmafeatures.com

Process Intensification (PI): PI aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net For the synthesis of this compound, this could involve:

Multifunctional Reactors: Combining reaction and separation steps into a single unit to reduce equipment size and cost. pharmaceutical-technology.com

Microreactors: Utilizing reactors with micrometer-scale dimensions to achieve exceptional heat and mass transfer rates, leading to better control and higher selectivity. pharmafeatures.com

Solvent Reduction: Developing processes that use greener solvents or significantly reduce solvent quantities, which aligns with sustainability goals. cetjournal.it

| Technology | Potential Advantage for this compound Synthesis |

| Continuous Flow Chemistry | Improved safety, higher yields, better process control, easier scalability. pharmasalmanac.com |

| Microwave-Assisted Synthesis | Rapid reaction times, increased product yields, solvent-free options. nih.govtandfonline.com |

| Microreactor Technology | Enhanced heat/mass transfer, precise control over reaction conditions. pharmafeatures.com |

| Integrated Reaction & Separation | Reduced plant footprint, lower capital and operating costs. pharmaceutical-technology.com |

Advanced Computational Design and Virtual Screening Applications

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules based on the this compound scaffold.

Virtual Screening: This technique allows for the rapid computational assessment of large chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.gov Both ligand-based and structure-based virtual screening approaches can be employed. nih.gov

Ligand-Based Virtual Screening (LBVS): Uses the known properties of active compounds to identify new molecules with similar characteristics. nih.gov

Structure-Based Virtual Screening (SBVS): Relies on the 3D structure of the target protein to dock and score potential ligands, predicting their binding affinity and mode. nih.gov This has been successfully applied to identify indole derivatives as inhibitors for various enzymes. nih.govresearchgate.net

Molecular Docking and Dynamics: These methods provide detailed insights into the potential interactions between a ligand and its target receptor at an atomic level. mdpi.comeurekaselect.com For derivatives of this compound, docking studies can predict binding conformations and energies, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs. eurekaselect.comresearchgate.net Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. mdpi.com

Drug-Likeness and ADMET Prediction: Computational models are crucial for predicting the physicochemical properties and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of new designs. mdpi.com By filtering out compounds with predicted poor drug-like properties early in the discovery process, researchers can focus resources on the most promising candidates.

| Computational Method | Application for this compound Derivatives |

| Virtual Screening | High-throughput identification of potential hits from large compound libraries. nih.gov |

| Molecular Docking | Predicting binding modes and affinities to guide lead optimization. mdpi.comresearchgate.net |

| Molecular Dynamics | Assessing the stability of ligand-target complexes. mdpi.com |

| QSAR/ADMET Prediction | Modeling structure-activity relationships and predicting pharmacokinetic properties. mdpi.com |

Exploration as a Scaffold for Complex Chemical Entities

The indolin-2-one core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for ligands targeting a wide array of biological receptors. nih.govresearchgate.netnih.gov The this compound structure offers multiple points for chemical modification, enabling the synthesis of diverse and complex molecules.

Derivatization Strategies:

C3-Position: The methylene (B1212753) group at the C3 position is highly reactive and a common site for introducing diversity. It can participate in aldol condensations, Knoevenagel condensations, and reactions with various electrophiles to generate a wide range of C3-substituted derivatives. nih.gov

N1-Position: The nitrogen atom of the indolinone ring, already acylated in the parent compound, can be a site for further modification, although derivatization often starts from the unsubstituted indolin-2-one. nih.gov

Aromatic Rings: Both the indolinone and the 2-chlorobenzoyl aromatic rings can be functionalized through electrophilic aromatic substitution or cross-coupling reactions to modulate the electronic and steric properties of the molecule.

Synthesis of Spirooxindoles: A particularly promising area is the use of this scaffold in multicomponent reactions to construct complex spirooxindoles. nih.govbeilstein-journals.orgmdpi.com These three-dimensional structures are of great interest in drug discovery due to their conformational rigidity and novel chemical space. Reactions such as [3+2] cycloadditions can be used to build intricate spiro-pyrrolidine and spiro-triazole systems attached to the indolin-2-one core. nih.govnih.gov

Target-Oriented Synthesis: The versatility of the scaffold allows for its elaboration into molecules designed to inhibit specific biological targets, such as protein kinases (e.g., VEGFR-2, CDK-2), mdpi.comnih.gov dopamine receptors, nih.gov and enzymes implicated in inflammation. acs.org

| Compound Class | Synthetic Approach | Potential Biological Relevance |

| C3-Substituted Derivatives | Condensation reactions (Knoevenagel, Aldol) | Kinase inhibition, anticancer activity. nih.govresearchgate.net |

| Spirooxindoles | Multicomponent reactions, cycloadditions | Antiviral, antibacterial, antiplasmodial activities. nih.govmdpi.com |

| Fused Heterocycles | Intramolecular cyclization reactions | Access to novel polycyclic chemical scaffolds. |

Interdisciplinary Research Opportunities in Chemical Biology

The unique properties of this compound and its derivatives make them valuable tools for exploring biological systems, creating opportunities at the intersection of chemistry and biology.

Chemical Probes: Optimized derivatives can be developed as selective chemical probes to study the function of specific proteins within complex cellular pathways. By designing molecules that inhibit or activate a particular enzyme or receptor, researchers can investigate the downstream biological consequences and elucidate the target's role in health and disease.

Target Identification and Validation: Novel derivatives can be used in chemical proteomics approaches to identify new biological targets. For instance, a bioactive compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates, enabling their identification by mass spectrometry.

Isotopic Labeling for Metabolic Studies: The synthesis of isotopically labeled versions (e.g., with ¹³C or ¹⁵N) of this compound derivatives is a key strategy for studying their metabolic fate. acs.orgnih.govwikipedia.org Mass spectrometry can then be used to track the labeled compound and its metabolites in biological systems, providing crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile. eurisotop.comnih.gov This information is vital for the development of safe and effective therapeutic agents. acs.orgnih.gov

Sustainable Synthesis and Environmental Considerations

Future research will increasingly focus on developing environmentally benign synthetic routes for this compound and its derivatives, in line with the principles of green chemistry. nih.govfrontiersin.org

Green Chemistry Principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids, or performing reactions under solvent-free conditions. frontiersin.orgnih.gov

Catalysis: Employing catalytic reagents (including solid-supported catalysts and biocatalysts) in small amounts rather than stoichiometric reagents to minimize waste. frontiersin.org

One-Pot and Multicomponent Reactions: These strategies are inherently greener as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent usage and waste generation. nih.govmdpi.comnih.gov The development of one-pot procedures for the synthesis and derivatization of the this compound scaffold is a key research direction.

Q & A

Basic: What are the standard synthetic routes for 1-(2-Chlorobenzoyl)indolin-2-one?

Answer:

The synthesis of this compound typically involves coupling reactions between indolin-2-one derivatives and chlorobenzoyl chloride. A common protocol includes:

- Step 1: Reacting indolin-2-one with 2-chlorobenzoyl chloride in the presence of a base (e.g., diethylamine) under mild conditions (room temperature, ethanol solvent) to form the intermediate .

- Step 2: Acid-catalyzed cyclization or purification via reflux in ethanol with hydrochloric acid (60°C, 2–24 hours) to achieve the final product .

- Monitoring: High-performance liquid chromatography (HPLC) is used to assess reaction progress and purity (≥95% purity threshold recommended) .

Basic: How is the purity and structural integrity of this compound confirmed?

Answer:

Key analytical methods include:

- Chromatography: HPLC for quantifying purity and identifying byproducts .

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, particularly for polymorph identification .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?

Answer:

Optimization strategies involve systematic parameter screening:

- Temperature: Higher temperatures (e.g., 60–80°C) may accelerate cyclization but risk decomposition; kinetic studies via HPLC can identify ideal ranges .

- Catalyst screening: Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may improve coupling efficiency .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol balances cost and safety .

- DoE (Design of Experiments): Use factorial designs to evaluate interactions between variables (e.g., time, temperature, stoichiometry) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from structural analogs or assay variability. Mitigation approaches include:

- Structural validation: Confirm the compound’s identity via SC-XRD or 2D-NMR to rule out isomerism or polymorphic effects .

- Comparative SAR: Compare activity of this compound with derivatives (e.g., 1-(2,4-dichlorobenzoyl)indolin-2-one) to isolate electronic or steric contributions .

- Assay standardization: Use validated cell lines (e.g., NCI-60 for anticancer screening) and normalize data to positive controls (e.g., doxorubicin) .

Basic: What biological activities are associated with this compound?

Answer:

Reported activities include:

- Anticancer: Inhibition of kinase pathways (e.g., VEGF, EGFR) in vitro, with IC₅₀ values ranging from 0.5–10 µM depending on cell type .

- Antimicrobial: Moderate activity against Gram-positive bacteria (MIC: 25–50 µg/mL) via membrane disruption .

- Mechanistic studies: Use fluorescence polarization assays to quantify target binding affinity (e.g., Kd values) .

Advanced: How can computational modeling enhance the design of this compound derivatives?

Answer:

- Docking studies: Use Schrödinger Suite or AutoDock to predict binding modes with targets (e.g., kinases, receptors) .

- QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups at the benzoyl ring) with bioactivity to prioritize synthesis .

- MD simulations: Assess stability of ligand-target complexes over nanosecond timescales to refine lead compounds .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates .

- Waste disposal: Neutralize acidic byproducts before disposal in designated halogenated waste containers .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) affect the stability of this compound?

Answer:

- Intramolecular H-bonding: The carbonyl group of the indolin-2-one core forms a resonance-assisted hydrogen bond with the chlorobenzoyl moiety, stabilizing the planar conformation .

- Crystal packing: SC-XRD reveals π-π stacking between aromatic rings and van der Waals interactions, influencing solubility and melting point .

Basic: What are the storage conditions for this compound?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the chlorobenzoyl group .

Advanced: How can researchers validate the reproducibility of synthetic protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.